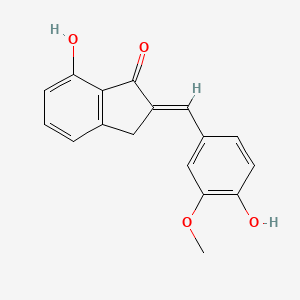
Tnf-|A-IN-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tnf-|A-IN-10 is a compound that acts as an inhibitor of tumor necrosis factor alpha (TNF-α), a pro-inflammatory cytokine involved in various immune responses. TNF-α plays a crucial role in the pathogenesis of several immune-mediated inflammatory diseases, such as rheumatoid arthritis, Crohn’s disease, and psoriasis . By inhibiting TNF-α, this compound has the potential to modulate inflammatory responses and provide therapeutic benefits in these conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tnf-|A-IN-10 involves multiple steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as alkylation, acylation, and cyclization. The final step involves the coupling of the intermediate with a suitable reagent under specific reaction conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow systems, and automated processes to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Tnf-|A-IN-10 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformation .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products. Substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
Tnf-|A-IN-10 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of TNF-α inhibition and to develop new inhibitors with improved efficacy . In biology, this compound is employed to investigate the role of TNF-α in various cellular processes, such as apoptosis, cell proliferation, and differentiation . In medicine, it has potential therapeutic applications in treating inflammatory diseases, autoimmune disorders, and certain types of cancer . In industry, this compound is used in the development of new drugs and as a reference compound in quality control and assay development .
Mechanism of Action
Tnf-|A-IN-10 exerts its effects by binding to TNF-α and preventing its interaction with its receptors, TNFR1 and TNFR2 . This inhibition blocks the downstream signaling pathways that lead to inflammation, cell proliferation, and apoptosis. The molecular targets of this compound include the TNF-α trimer and its receptors, which are involved in the activation of various signaling cascades, such as the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway . By inhibiting these pathways, this compound reduces the production of pro-inflammatory cytokines and chemokines, thereby modulating the immune response .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Tnf-|A-IN-10 include other TNF-α inhibitors such as infliximab, adalimumab, etanercept, and certolizumab . These compounds also target TNF-α and are used in the treatment of inflammatory diseases.
Uniqueness of this compound: this compound is unique in its specific binding affinity and selectivity for TNF-α. Unlike some other TNF-α inhibitors, this compound has been shown to have a higher potency and longer duration of action . Additionally, it exhibits fewer side effects and a better safety profile, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C17H14O4 |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
(2E)-7-hydroxy-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-3H-inden-1-one |
InChI |
InChI=1S/C17H14O4/c1-21-15-8-10(5-6-13(15)18)7-12-9-11-3-2-4-14(19)16(11)17(12)20/h2-8,18-19H,9H2,1H3/b12-7+ |
InChI Key |
WRJDQGQOOTVPAR-KPKJPENVSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\CC3=C(C2=O)C(=CC=C3)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2CC3=C(C2=O)C(=CC=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















